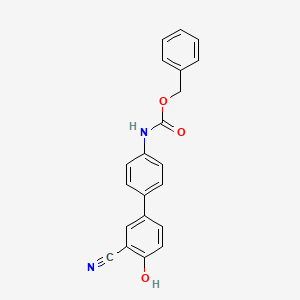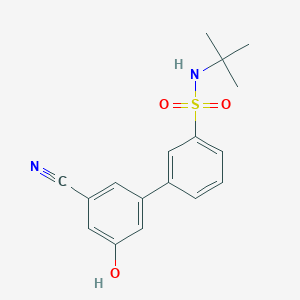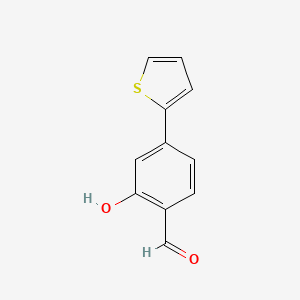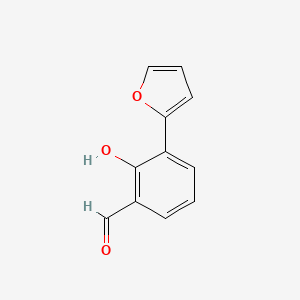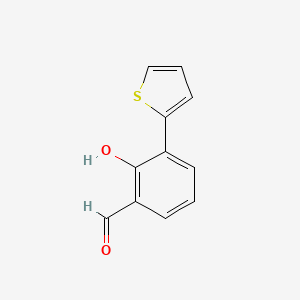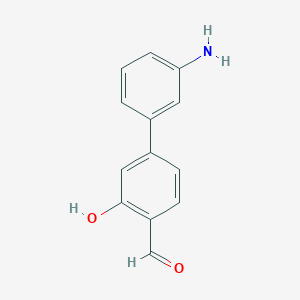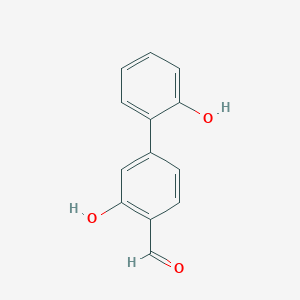
5-(2-Fluorophenyl)-2-formylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Fluorophenyl)-2-formylphenol (95%) is a phenolic compound used in a variety of scientific research applications. It is a colorless solid that is soluble in alcohols and ethers. The compound has a melting point of 120-122°C and a boiling point of 250-252°C. It has a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology.
Scientific Research Applications
5-(2-Fluorophenyl)-2-formylphenol (95%) has a wide range of applications in scientific research. It is used as a reagent for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of a variety of organic compounds, such as polymers, dyes, and resins. Additionally, it is used as a catalyst in the synthesis of various organic compounds and as a starting material for the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)-2-formylphenol (95%) is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cytochrome P450, which are involved in the metabolism of various drugs and other compounds. Additionally, it is believed to act as an inhibitor of certain enzymes involved in the synthesis of fatty acids and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluorophenyl)-2-formylphenol (95%) are not fully understood. However, it is believed to have an effect on the activity of certain enzymes involved in the metabolism of various drugs and other compounds. Additionally, it has been shown to inhibit the activity of certain enzymes involved in the synthesis of fatty acids and other compounds.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(2-Fluorophenyl)-2-formylphenol (95%) in laboratory experiments include its low cost and ease of synthesis. Additionally, it is non-toxic and does not have any known side effects. However, it is important to note that the compound is volatile and must be handled with care. Furthermore, it is not suitable for use in clinical studies due to its lack of long-term safety data.
Future Directions
Future research on 5-(2-Fluorophenyl)-2-formylphenol (95%) could focus on further exploring its mechanism of action and biochemical and physiological effects. Additionally, further research could explore the potential applications of the compound in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. Furthermore, further research could explore the potential of the compound as an inhibitor of certain enzymes involved in the metabolism of various drugs and other compounds. Finally, further research could explore the potential of the compound as an inhibitor of certain enzymes involved in the synthesis of fatty acids and other compounds.
Synthesis Methods
The synthesis of 5-(2-Fluorophenyl)-2-formylphenol (95%) can be achieved through a two-step process. The first step involves the reaction of 2-fluorophenol with formic acid in the presence of a base such as sodium hydroxide. The second step involves the removal of the formic acid by-product through distillation. The final product is a colorless solid with a melting point of 120-122°C and a boiling point of 250-252°C.
properties
IUPAC Name |
4-(2-fluorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-12-4-2-1-3-11(12)9-5-6-10(8-15)13(16)7-9/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYXZHNQPKLQNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)C=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685035 |
Source


|
| Record name | 2'-Fluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluorophenyl)-2-formylphenol | |
CAS RN |
1261898-09-2 |
Source


|
| Record name | 2'-Fluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

